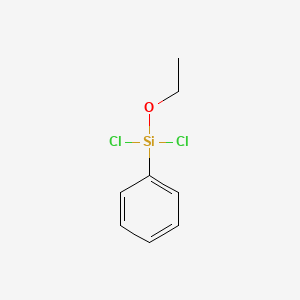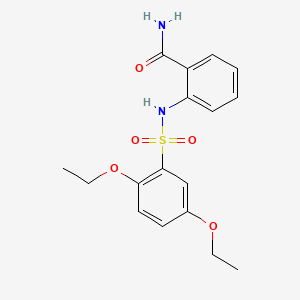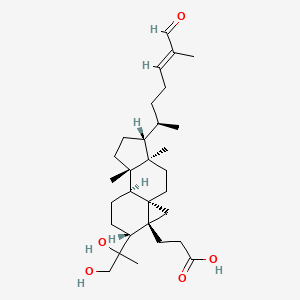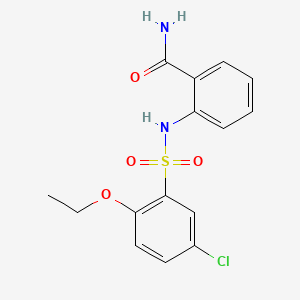
Dichloroethoxyphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloroethoxyphenylsilane is an organosilicon compound with the molecular formula C8H10Cl2OSi. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both chloro and ethoxy groups attached to the silicon atom, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Dichloroethoxyphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of phenyltrichlorosilane with ethanol in the presence of a base such as pyridine. The reaction proceeds as follows:
[ \text{PhSiCl}_3 + \text{EtOH} \rightarrow \text{PhSiCl}_2(\text{OEt}) + \text{HCl} ]
In industrial settings, the production of dichloro(ethoxy)phenylsilane often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include a controlled temperature range of 0-50°C and a molar ratio of ethanol to phenyltrichlorosilane of 1:1.
Análisis De Reacciones Químicas
Dichloroethoxyphenylsilane undergoes various types of chemical reactions, including:
-
Hydrolysis: : In the presence of water, dichloro(ethoxy)phenylsilane hydrolyzes to form phenylsilanediol and hydrochloric acid. [ \text{PhSiCl}_2(\text{OEt}) + 2\text{H}_2\text{O} \rightarrow \text{PhSi(OH)}_2 + 2\text{HCl} + \text{EtOH} ]
-
Substitution: : The chloro groups can be substituted with other nucleophiles such as amines or alcohols to form various derivatives. [ \text{PhSiCl}_2(\text{OEt}) + 2\text{RNH}_2 \rightarrow \text{PhSi(NHR)}_2(\text{OEt}) + 2\text{HCl} ]
-
Reduction: : this compound can be reduced to phenylsilane using reducing agents like lithium aluminum hydride. [ \text{PhSiCl}_2(\text{OEt}) + 2\text{LiAlH}_4 \rightarrow \text{PhSiH}_3 + 2\text{LiCl} + 2\text{AlH}_3(\text{OEt}) ]
Aplicaciones Científicas De Investigación
Dichloroethoxyphenylsilane has a wide range of applications in scientific research:
-
Chemistry: : It is used as a precursor for the synthesis of various organosilicon compounds, including siloxanes and silanes. It is also employed in the preparation of hyperbranched polymers and as a coupling agent in polymer chemistry .
-
Biology: : In biological research, dichloro(ethoxy)phenylsilane is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality .
-
Medicine: : The compound is investigated for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals .
-
Industry: : this compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates .
Mecanismo De Acción
The mechanism of action of dichloro(ethoxy)phenylsilane involves its reactivity with nucleophiles and electrophiles. The chloro groups are highly reactive and can be easily substituted by nucleophiles, while the ethoxy group can participate in condensation reactions. The compound’s reactivity is primarily due to the presence of the silicon atom, which can form stable bonds with a variety of elements, including carbon, oxygen, and nitrogen .
Comparación Con Compuestos Similares
Dichloroethoxyphenylsilane can be compared with other similar compounds such as phenylsilane, dichloromethylphenylsilane, and dichlorophenylsilane. These compounds share similar reactivity patterns but differ in their substituents and specific applications:
-
Phenylsilane (C6H5SiH3): : Unlike dichloro(ethoxy)phenylsilane, phenylsilane lacks chloro and ethoxy groups, making it less reactive in substitution reactions but useful as a reducing agent .
-
Dichloromethylphenylsilane (C7H8Cl2Si): : This compound has
Propiedades
Número CAS |
18236-80-1 |
|---|---|
Fórmula molecular |
C31H18CuN6O9S.2Na |
Peso molecular |
0 |
Sinónimos |
Dichloro(ethoxy)phenylsilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}](/img/no-structure.png)




![1-[(4-tert-butylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173839.png)
